molecular formula C13H17NOS B14361120 3-Benzyl-2-propyl-1,3-thiazolidin-4-one CAS No. 92040-21-6

3-Benzyl-2-propyl-1,3-thiazolidin-4-one

Cat. No.: B14361120
CAS No.: 92040-21-6
M. Wt: 235.35 g/mol
InChI Key: OWTUXLBPHBXSMA-UHFFFAOYSA-N
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Description

3-Benzyl-2-propyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-propyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between a thiourea derivative and an α-halo ketone under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring .

Industrial Production Methods

Industrial production methods for thiazolidinones often involve green chemistry approaches to improve yield, selectivity, and purity. Techniques such as microwave irradiation, solvent-free conditions, and the use of reusable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-propyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-Benzyl-2-propyl-1,3-thiazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-2-propyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. The anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one
  • 3-Benzyl-2-methyl-1,3-thiazolidin-4-one
  • 3-Benzyl-2-ethyl-1,3-thiazolidin-4-one

Uniqueness

3-Benzyl-2-propyl-1,3-thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The propyl group at the second position enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

CAS No.

92040-21-6

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

3-benzyl-2-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H17NOS/c1-2-6-13-14(12(15)10-16-13)9-11-7-4-3-5-8-11/h3-5,7-8,13H,2,6,9-10H2,1H3

InChI Key

OWTUXLBPHBXSMA-UHFFFAOYSA-N

Canonical SMILES

CCCC1N(C(=O)CS1)CC2=CC=CC=C2

Origin of Product

United States

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